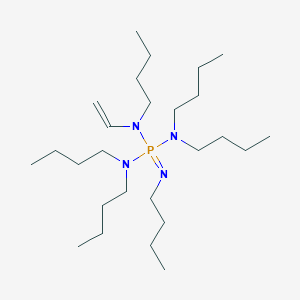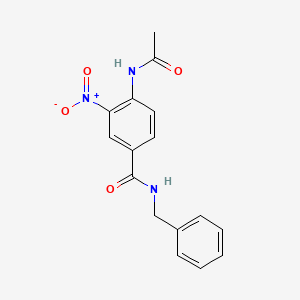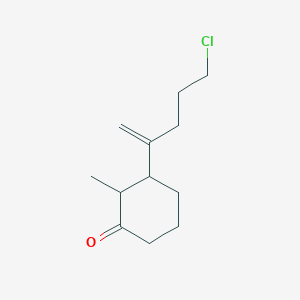
3-(5-Chloropent-1-en-2-yl)-2-methylcyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Chloropent-1-en-2-yl)-2-methylcyclohexan-1-one is an organic compound with the molecular formula C12H19ClO and a molecular weight of 214.735 g/mol . This compound is characterized by a cyclohexanone core substituted with a chloropent-1-en-2-yl group and a methyl group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of 3-(5-Chloropent-1-en-2-yl)-2-methylcyclohexan-1-one involves several steps. One common method is through the reaction of cyclohexanone with 5-chloropent-1-en-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
3-(5-Chloropent-1-en-2-yl)-2-methylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Aplicaciones Científicas De Investigación
3-(5-Chloropent-1-en-2-yl)-2-methylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(5-Chloropent-1-en-2-yl)-2-methylcyclohexan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
3-(5-Chloropent-1-en-2-yl)-2-methylcyclohexan-1-one can be compared with similar compounds such as:
3-(5-Chloropent-1-en-2-yl)-3-methylcyclohexan-1-one: Similar structure but with a different substitution pattern on the cyclohexanone ring.
2-(5-Chloropent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a boron atom and is used in different chemical reactions.
These comparisons highlight the unique structural features and reactivity of this compound, making it valuable for specific research and industrial applications.
Propiedades
Número CAS |
92490-57-8 |
|---|---|
Fórmula molecular |
C12H19ClO |
Peso molecular |
214.73 g/mol |
Nombre IUPAC |
3-(5-chloropent-1-en-2-yl)-2-methylcyclohexan-1-one |
InChI |
InChI=1S/C12H19ClO/c1-9(5-4-8-13)11-6-3-7-12(14)10(11)2/h10-11H,1,3-8H2,2H3 |
Clave InChI |
LKRTXPDJXWVJHN-UHFFFAOYSA-N |
SMILES canónico |
CC1C(CCCC1=O)C(=C)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Fluoro-7-methyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14346161.png)

![N-methyl-4-[(4-methylphenyl)sulfanylmethyl]aniline](/img/structure/B14346166.png)
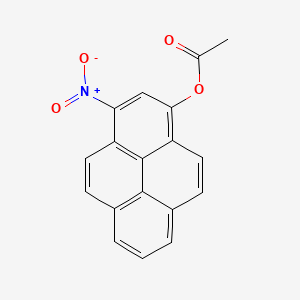
![3-Hydroxy-2-[[2-(hydroxymethyl)phenyl]sulfonylmethyl]benzenesulfonic acid](/img/structure/B14346171.png)
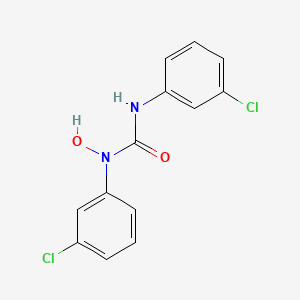
![2-Methyl-3,8-dihydroimidazo[4,5-g]indole-7-carboxylic acid](/img/structure/B14346173.png)
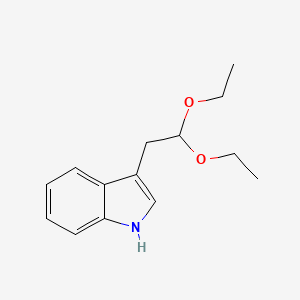
![[(Isothiocyanatomethyl)selanyl]benzene](/img/structure/B14346198.png)
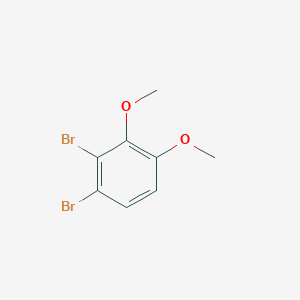
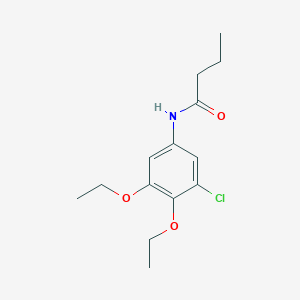
![N,N-Dimethyl-3-(triethylgermyl)-3-[(trimethylsilyl)oxy]butanamide](/img/structure/B14346227.png)
